Lipophilicity Gap Between 4‑Benzyloxy and 4‑Hydroxy/4‑Methoxy Analogues Governs Solvent Partitioning
The target compound's XLogP3 value (2.7) is significantly higher than that of the 4‑hydroxy‑3‑methoxy congener (Log P ≈ 2.11 [REFS‑1]). A Δlog P of ≈+0.6 represents roughly a four‑fold increase in octanol/water partition coefficient, directly impacting solubility in organic phases and passive membrane permeability [REFS‑2].
| Evidence Dimension | Octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.7 |
| Comparator Or Baseline | Ethyl 3‑(4‑hydroxy‑3‑methoxyphenyl)propionate, Log P = 2.11 (Sielc determined) |
| Quantified Difference | Δlog P ≈ +0.59 (≈ 4‑fold higher partitioning into octanol) |
| Conditions | Computed vs. experimentally determined log P values; conditions not normalised across datasets. |
Why This Matters
Higher lipophilicity favours extraction into organic solvents during synthesis and enhances blood–brain barrier permeability potential, which is critical when the compound is used as a prodrug intermediate or in neuroactive compound design.
- [1] Log P data: Target compound XLogP3‑AA = 2.7 (PubChem CID 15890182); Comparator Log P = 2.11 (Sielc, Ethyl 3‑(4‑hydroxy‑3‑methoxyphenyl)propionate). View Source
- [2] PubChem XLogP3 descriptor methodology documentation. National Center for Biotechnology Information. View Source
